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Compound of Interest

Compound Name: 1(2H)-Isoquinolinone

Cat. No.: B023206

An In-depth Technical Guide on the Physicochemical Properties, Structure, and Biological
Significance of 1(2H)-Isoquinolinone and Its Derivatives

Introduction

1(2H)-Isoquinolinone, a bicyclic heterocyclic organic compound, serves as a pivotal structural
motif in a multitude of natural products and synthetic molecules with significant biological
activities. Its unique chemical architecture, featuring a fused benzene and pyridone ring
system, provides a versatile scaffold for the development of novel therapeutic agents. This
technical guide offers a comprehensive overview of the fundamental properties and structure of
1(2H)-isoquinolinone, intended for researchers, scientists, and professionals in the field of
drug development. The document details its physicochemical characteristics, synthesis
methodologies, and its role as a pharmacophore in targeting various signaling pathways
implicated in disease.

Core Physicochemical and Structural Properties

1(2H)-Isoquinolinone, also known as isocarbostyril, is a white to pale yellow solid. Its
fundamental properties are summarized in the tables below, providing a ready reference for its
physical and chemical characteristics. The compound's structure is defined by the fusion of a
benzene ring to a pyridinone ring at the 3 and 4 positions.

Physicochemical Properties of 1(2H)-Isoquinolinone
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Property Value Source
Molecular Formula CoH7NO [1]
Molecular Weight 145.16 g/mol [1]
Melting Point Not available

Boiling Point Not available

Soluble in organic solvents
Solubility such as ethanol and dimethyl [2]
sulfoxide (DMSO).[2]

) 5.14 (for the parent
pKa (predicted) o [3]
isoquinoline)

Structural Identifiers of 1(2H)-Isoquinolinone

Identifier Value Source
IUPAC Name isoquinolin-1(2H)-one
SMILES C1=CC=C2C(=C1)C=CNC2=0

INChl=1S/C9H7NO/c11-9-8-4-

InChl 2-1-3-7(8)5-6-10-9/h1-6H,
(H,10,11)
VDBNYAPERZTOOF-
InChlKey

UHFFFAOYSA-N

CAS Number 491-30-5

Synthesis and Characterization: Experimental
Protocols

The synthesis of the 1(2H)-isoquinolinone core and its derivatives has been an area of active
research, leading to the development of various synthetic strategies. Below are representative
experimental protocols for the synthesis of 1(2H)-isoquinolinone derivatives.
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General Procedure for the Synthesis of 3,4-
dihydroisoquinolin-1(2H)-one Derivatives

This method describes a general approach for synthesizing derivatives of 3,4-
dihydroisoquinolin-1(2H)-one.

Materials:

e Anhydrous sodium sulfate (Na2S0a4)
e Aromatic aldehyde

e 2-amino-N'-arylbenzohydrazide

o Appropriate solvent (e.g., ethanol)
Procedure:

e To a dry 25 mL round-bottom flask, add anhydrous sodium sulfate (15.0 mmol), the chosen
aromatic aldehyde (10.0 mmol), and the corresponding 2-amino-N'-arylbenzohydrazide (10.0
mmol) in a suitable solvent.

e The reaction mixture is then stirred at a specified temperature for a designated time, which
can be optimized based on the specific substrates.

o Upon completion, the reaction is worked up by filtration to remove the sodium sulfate.

e The filtrate is concentrated under reduced pressure, and the crude product is purified by
recrystallization or column chromatography to yield the desired 3,4-dihydroisoquinolin-1(2H)-
one derivative.

Synthesis of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione
Derivatives

This protocol outlines the synthesis of 2-hydroxyisoquinolin-1,3(2H,4H)-dione derivatives,
which are of interest for their potential antiviral activities.

Step 1: Synthesis of 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione
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Materials: Homophthalic anhydride, O-benzylhydroxylamine hydrochloride, toluene.

Procedure: A mixture of homophthalic anhydride and O-benzylhydroxylamine hydrochloride
is heated to reflux in toluene with a Dean-Stark trap to remove water. After cooling, the
toluene is removed under reduced pressure. The residue is dissolved in dichloromethane
(DCM) and washed with saturated aqueous NaHCOs and brine. The organic layer is dried,
filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 2: Deprotection to Yield 2-Hydroxyisoquinoline-1,3(2H,4H)-dione

Materials: 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione, Boron tribromide (BBr3) solution in
DCM, anhydrous DCM, methanol, deionized water.

Procedure: The protected intermediate is dissolved in anhydrous DCM under an inert
atmosphere and cooled to -78 °C. A 1.0 M solution of BBrs in DCM is added dropwise. The
reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is
then cooled to 0 °C and quenched with methanol, followed by deionized water. The product
is extracted with DCM, and the combined organic layers are dried, filtered, and concentrated

to yield the final product.

Characterization

The synthesized 1(2H)-isoquinolinone derivatives are typically characterized using a

combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are used to elucidate
the structure of the compounds, confirming the presence of characteristic protons and
carbons in the isoquinolinone scaffold and its substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups,
such as the carbonyl (C=0) and N-H stretching vibrations in the pyridinone ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
molecular weight and elemental composition of the synthesized compounds.

Biological Activities and Signaling Pathways
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Derivatives of 1(2H)-isoquinolinone have demonstrated a wide array of biological activities,
with anticancer properties being a major focus of research. These compounds can exert their
effects through the modulation of key cellular signaling pathways.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 1(2H)-isoquinolinone derivatives
against various cancer cell lines. The table below summarizes the half-maximal inhibitory
concentration (ICso) values for selected derivatives, highlighting their potential as anticancer
agents.

Compound/De  Cancer Cell

L. . Assay ICs0 (UM) Reference
rivative Line
Lamellarin D HCT116 (Colon) Not Specified 0.025
Lamellarin D HepG2 (Liver) Not Specified 0.088
ZL1
(Glycosylated HCT116 (Colon) Not Specified 0.014
Lamellarin D)
ZL1
(Glycosylated HepG2 (Liver) Not Specified 0.024

Lamellarin D)

3-(1,3-thiazol-2-
ylamino)isoquinol  Various NCI-60 Screen
in-1(2H)-one

Glso (average
log) =-5.18

Modulation of Signhaling Pathways

1(2H)-isoquinolinone derivatives have been shown to interfere with critical signaling cascades
involved in cancer cell proliferation and survival, including the JINK and MAPK/ERK pathways.

Certain isoquinolinone derivatives can induce cell death in cancer cells through the generation
of reactive oxygen species (ROS) and subsequent activation of the c-Jun N-terminal kinase
(JNK) signaling pathway. This pathway plays a crucial role in apoptosis (programmed cell
death).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b023206?utm_src=pdf-body
https://www.benchchem.com/product/b023206?utm_src=pdf-body
https://www.benchchem.com/product/b023206?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Isoquinolinone
Derivative

JNK Pathway Activation

Reactive Oxygen
Species (ROS)

ASK1

'

MKK4/7

'

JNK

Apoptosis

Click to download full resolution via product page
Caption: JNK Pathway Activation by Isoquinolinone Derivatives.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK)
pathway is a key regulator of cell proliferation and survival. Its aberrant activation is a hallmark
of many cancers. Some isoindolin-1-one derivatives, structurally related to isoquinolinones,
have been developed as inhibitors of this pathway, demonstrating the therapeutic potential of
targeting this scaffold.
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Caption: MAPK/ERK Pathway Inhibition by Isoindolinone Derivatives.

Conclusion

1(2H)-Isoquinolinone represents a privileged scaffold in medicinal chemistry, offering a
versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have
demonstrated significant potential, particularly in the realm of oncology, by modulating key
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signaling pathways that govern cell fate. A thorough understanding of its fundamental
properties, coupled with robust synthetic and characterization methodologies, is crucial for the
continued exploration and development of isoquinolinone-based drugs. This guide provides a
foundational resource for researchers dedicated to advancing this promising area of drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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